molecular formula C7H9FN2O2 B13337605 2-(1-ethyl-1H-imidazol-2-yl)-2-fluoroacetic acid

2-(1-ethyl-1H-imidazol-2-yl)-2-fluoroacetic acid

Cat. No.: B13337605
M. Wt: 172.16 g/mol
InChI Key: LBVIEVZVMIZVCJ-UHFFFAOYSA-N
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Description

2-(1-Ethyl-1H-imidazol-2-yl)-2-fluoroacetic acid (CAS 1289387-44-5) is a fluorinated acetic acid derivative featuring a 1-ethyl-substituted imidazole ring. Its molecular formula is C₇H₉FN₂O₂, with a fluorine atom at the α-position of the acetic acid moiety and an ethyl group at the 1-position of the imidazole .

Properties

Molecular Formula

C7H9FN2O2

Molecular Weight

172.16 g/mol

IUPAC Name

2-(1-ethylimidazol-2-yl)-2-fluoroacetic acid

InChI

InChI=1S/C7H9FN2O2/c1-2-10-4-3-9-6(10)5(8)7(11)12/h3-5H,2H2,1H3,(H,11,12)

InChI Key

LBVIEVZVMIZVCJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1C(C(=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-ethyl-1H-imidazol-2-yl)-2-fluoroacetic acid typically involves the formation of the imidazole ring followed by the introduction of the ethyl and fluoroacetic acid substituents. One common method involves the cyclization of a precursor containing the necessary functional groups under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like zinc chloride or ammonium acetate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(1-ethyl-1H-imidazol-2-yl)-2-fluoroacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium hydroxide in water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(1-ethyl-1H-imidazol-2-yl)-2-fluoroacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-ethyl-1H-imidazol-2-yl)-2-fluoroacetic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, altering their activity. The fluoroacetic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s analogs differ in substituents on the imidazole ring, fluorination patterns, and functional groups. Key examples include:

Compound Name CAS Number Molecular Formula Key Features Reference
2-(1-Ethyl-1H-imidazol-2-yl)-2-fluoroacetic acid 1289387-44-5 C₇H₉FN₂O₂ 1-ethyl-imidazole; α-fluoroacetic acid
2-(1-Ethyl-1H-imidazol-2-yl)-2,2-difluoroacetic acid 1339907-10-6 C₇H₈F₂N₂O₂ Difluoro substitution at α-position; higher electronegativity
2-(2-(4-Fluorophenyl)-1H-benzimidazol-1-yl)acetic acid Not specified C₁₅H₁₁FN₂O₂ Benzimidazole core; 4-fluorophenyl substituent; no α-fluorine
N-(4-fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide Not specified C₁₂H₁₁FN₄O₃ Nitroimidazole; fluorobenzyl-amide linkage
2-(1H-Imidazol-1-yl)acetic acid 87266-37-3 C₅H₆N₂O₂ Unsubstituted imidazole; no fluorine or ethyl groups

Key Differences and Implications

Fluorination Patterns
  • Target Compound: The α-fluoroacetic acid group enhances acidity (pKa ~2.5–3.0) compared to non-fluorinated analogs, improving solubility in polar solvents .
Imidazole Substituents
  • Ethyl Group (Target Compound) : The 1-ethyl group introduces steric bulk, which may hinder metabolic degradation but reduce target affinity compared to smaller substituents .
  • 4-Fluorophenyl-benzimidazole (CAS Not specified): The benzimidazole core and fluorophenyl group extend π-π stacking interactions, favoring DNA intercalation or kinase inhibition .
Functional Group Modifications
  • Amide Linkage (CAS Not specified): The acetamide group in N-(4-fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide increases metabolic stability but reduces ionization, limiting aqueous solubility .
  • Nitroimidazole (CAS Not specified): The nitro group acts as an electron-withdrawing moiety, enhancing oxidative stress in hypoxic environments (e.g., antiparasitic applications) .
Simpler Analogs
  • 2-(1H-Imidazol-1-yl)acetic acid (CAS 87266-37-3) : Lacking fluorine and ethyl groups, this compound exhibits lower lipophilicity (logP ~0.5 vs. ~1.2 for the target), reducing membrane permeability .

Research and Application Insights

  • Medicinal Chemistry : Fluorinated analogs like the target compound and its difluoro variant are explored for antimicrobial or anticancer activity due to fluorine’s bioisosteric effects .
  • Synthetic Challenges : The target compound’s discontinued status may reflect difficulties in achieving high yields during synthesis (e.g., fluorination steps or ethyl group introduction) .
  • Biological Performance: The benzimidazole derivative (CAS Not specified) demonstrated superior in vitro potency against tumor cells, attributed to its extended aromatic system .

Biological Activity

2-(1-ethyl-1H-imidazol-2-yl)-2-fluoroacetic acid (EFIA) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of EFIA, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

EFIA is characterized by the presence of a fluoroacetic acid moiety and an imidazole ring, which are known to influence its reactivity and biological interactions. The structural formula can be represented as follows:

C7H8FN2O2\text{C}_7\text{H}_8\text{F}\text{N}_2\text{O}_2

The biological activity of EFIA is primarily attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : EFIA has been shown to inhibit specific enzymes that are crucial in metabolic pathways. For instance, its fluoroacetate component may mimic acetate in enzymatic reactions, leading to competitive inhibition.
  • Cellular Uptake and Distribution : Studies indicate that the imidazole ring enhances cellular permeability, allowing for effective uptake into cells where it can exert its effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of EFIA. In vitro assays demonstrated that EFIA significantly inhibits the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and NCI-H460 (lung cancer). The growth inhibition was quantified using the GI50 metric, which represents the concentration required to inhibit cell growth by 50%.

Cell Line GI50 (µM)
MCF-723.6 ± 4.1
NCI-H46034.6 ± 12.1
SF-26845.4 ± 2.2

This data indicates that EFIA exhibits varying degrees of potency across different cancer types, suggesting a potential role as a chemotherapeutic agent.

Mechanistic Studies

Mechanistic investigations have revealed that EFIA induces apoptosis in cancer cells through pathways involving caspase activation and mitochondrial dysfunction. Flow cytometry analyses showed an increase in Annexin V-positive cells upon treatment with EFIA, indicating early apoptotic events.

Study 1: In Vivo Efficacy

A notable study involved administering EFIA to mice bearing xenograft tumors derived from human cancer cell lines. The results demonstrated a significant reduction in tumor volume compared to control groups treated with vehicle alone. Histological analysis confirmed increased apoptosis within tumor tissues, correlating with the observed therapeutic effects.

Study 2: Pharmacokinetics

Pharmacokinetic studies assessed the absorption, distribution, metabolism, and excretion (ADME) profile of EFIA. Results indicated a favorable bioavailability profile with peak plasma concentrations achieved within 1 hour post-administration. Metabolite profiling suggested that EFIA undergoes hepatic metabolism, which may influence its efficacy and safety profile.

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